molecular formula C11H12ClN3 B1366900 1-(Naphthalen-1-yl)guanidine hydrochloride CAS No. 6967-90-4

1-(Naphthalen-1-yl)guanidine hydrochloride

Cat. No.: B1366900
CAS No.: 6967-90-4
M. Wt: 221.68 g/mol
InChI Key: ITPJCQQQTWMTHZ-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)guanidine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₂ClN₃ and a molecular weight of 221.69 g/mol . It is a guanidine derivative where the guanidine group is attached to a naphthalene ring. This compound is typically found in solid form and is used in various research and industrial applications.

Preparation Methods

The synthesis of 1-(Naphthalen-1-yl)guanidine hydrochloride involves the reaction of naphthylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation with hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(Naphthalen-1-yl)guanidine hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Naphthalen-1-yl)guanidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The naphthalene ring can also interact with hydrophobic regions of proteins and other biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

1-(Naphthalen-1-yl)guanidine hydrochloride can be compared with other guanidine derivatives such as:

The uniqueness of this compound lies in its naphthalene ring, which provides distinct chemical and biological properties compared to other guanidine derivatives.

Properties

IUPAC Name

2-naphthalen-1-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.ClH/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H4,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPJCQQQTWMTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482589
Record name AGN-PC-0NI8WQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6967-90-4
Record name NSC20601
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20601
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AGN-PC-0NI8WQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Naphthalen-1-yl)guanidine hydrochloride
Reactant of Route 2
1-(Naphthalen-1-yl)guanidine hydrochloride
Reactant of Route 3
1-(Naphthalen-1-yl)guanidine hydrochloride
Reactant of Route 4
1-(Naphthalen-1-yl)guanidine hydrochloride
Reactant of Route 5
1-(Naphthalen-1-yl)guanidine hydrochloride
Reactant of Route 6
1-(Naphthalen-1-yl)guanidine hydrochloride

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